![molecular formula C10H10ClNO4 B14260263 Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- CAS No. 157642-26-7](/img/structure/B14260263.png)
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- is a chiral compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a propanoic acid backbone and a 4-chlorophenyl group. The presence of the chiral center makes it an interesting subject for research in stereochemistry and its effects on biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- typically involves the reaction of 4-chloroaniline with a suitable propanoic acid derivative. One common method is the reaction of 4-chloroaniline with propanoic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Propanoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]oxy]-, (S)-
- Propanoic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]oxy]-, (S)-
- Propanoic acid, 2-[[[(4-methylphenyl)amino]carbonyl]oxy]-, (S)-
Uniqueness
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chiral center also adds to its uniqueness, as it can exist in different enantiomeric forms, each with distinct biological activities.
特性
CAS番号 |
157642-26-7 |
|---|---|
分子式 |
C10H10ClNO4 |
分子量 |
243.64 g/mol |
IUPAC名 |
(2S)-2-[(4-chlorophenyl)carbamoyloxy]propanoic acid |
InChI |
InChI=1S/C10H10ClNO4/c1-6(9(13)14)16-10(15)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,15)(H,13,14)/t6-/m0/s1 |
InChIキー |
TUINOQPCJSDSDF-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C(=O)O)OC(=O)NC1=CC=C(C=C1)Cl |
正規SMILES |
CC(C(=O)O)OC(=O)NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
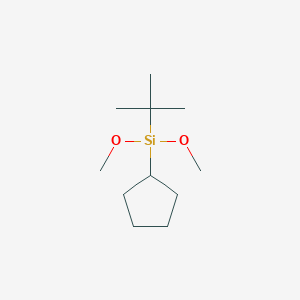
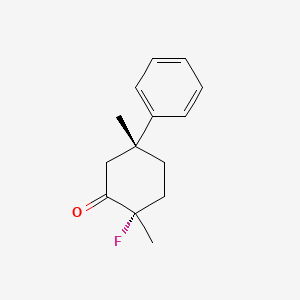
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
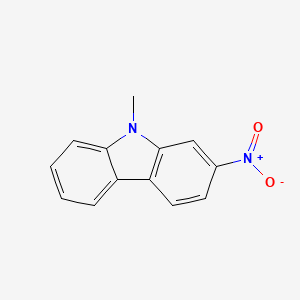
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
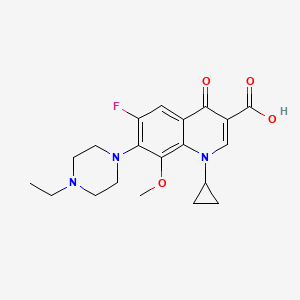
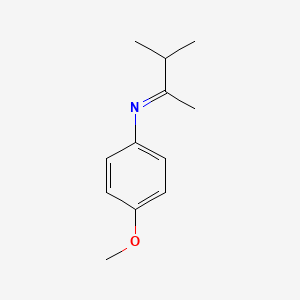
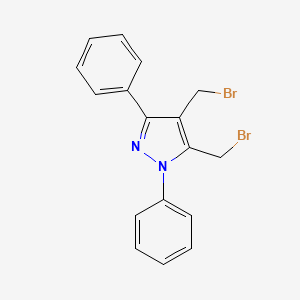
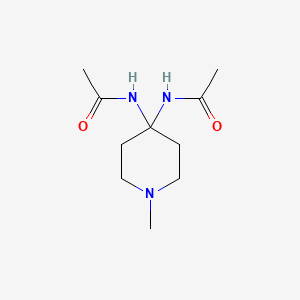
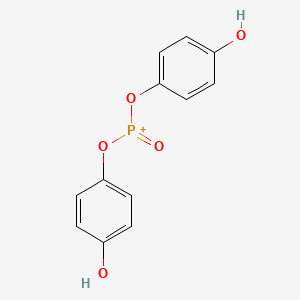
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)

